4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound that falls within the category of sulfonamide derivatives This compound is characterized by its intricate molecular structure, which includes a benzamide core, a dihydroisoquinoline moiety, and a benzo[d]thiazole segment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis processes. A common synthetic route may include:
Step 1: Synthesis of the dihydroisoquinoline derivative through cyclization reactions involving appropriate starting materials.
Step 2: Sulfonylation of the dihydroisoquinoline derivative to introduce the sulfonyl group.
Step 3: Coupling of the sulfonylated dihydroisoquinoline with the benzo[d]thiazole derivative using amide bond formation techniques.
Industrial Production Methods: Industrial production methods for this compound would require scaling up the laboratory procedures with optimized reaction conditions to ensure efficiency and high yield. This includes the use of large-scale reactors, controlled temperature and pressure conditions, and appropriate catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative transformations, particularly on the dihydroisoquinoline moiety.
Reduction: Reduction reactions can target various functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation and reduction reactions typically lead to modified versions of the original compound with altered functional groups.
Substitution reactions yield derivatives with new substituents on the benzamide or benzo[d]thiazole rings.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology and Medicine: In the field of biology and medicine, 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide has shown potential as a pharmacological agent. Its structure is designed to interact with specific molecular targets, making it a candidate for drug development.
Industry: Industrially, this compound can be utilized in the production of advanced materials, including polymers and specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.
Mechanism of Action
The mechanism of action of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in therapeutic effects, making the compound valuable for medicinal applications.
Comparison with Similar Compounds
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide: This compound differs by the presence of a methoxy group instead of an ethoxy group.
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide: Here, a chloro substituent replaces the ethoxy group.
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: This compound features a methyl group in place of the ethoxy group.
Uniqueness: The uniqueness of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide lies in its specific substituent pattern, which imparts distinct chemical and biological properties. The ethoxy group may influence its solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H26N2O3S, with a molecular weight of approximately 430.55 g/mol. The structure features a sulfonamide linkage and a benzothiazole moiety, which are critical for its biological activity.
Research indicates that compounds containing the dihydroisoquinoline and benzothiazole scaffolds can exhibit various biological activities:
-
Anticancer Activity :
- The compound is believed to inhibit key enzymes involved in cancer cell metabolism, including 17-beta-hydroxysteroid dehydrogenase (AKR1C3), which plays a role in steroid metabolism and is implicated in breast and prostate cancers. Inhibition of this enzyme can lead to reduced tumor growth and proliferation .
- In vitro studies have demonstrated that similar compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through pathways involving DNA synthesis inhibition and flow cytometric analysis .
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The biological activity of the compound can be significantly influenced by modifications to its structure:
- Substitution Patterns : Variations in the substituents on the benzothiazole ring have been shown to enhance potency against specific cancer cell lines. For instance, introducing electron-withdrawing groups can improve binding affinity to target enzymes .
- Dihydroisoquinoline Variants : Changes in the dihydroisoquinoline scaffold can affect both selectivity and potency against cancer targets, with certain modifications leading to improved cellular uptake and bioavailability .
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
-
Anticancer Efficacy :
- A study evaluating a series of benzothiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
- Another investigation into sulfonamide derivatives showed that modifications led to enhanced selectivity for AKR1C3, resulting in decreased side effects compared to traditional chemotherapeutics .
- Antimicrobial Activity :
Data Summary Table
Compound Name | Molecular Formula | Molecular Weight | Biological Activity | Target Enzyme |
---|---|---|---|---|
This compound | C24H26N2O3S | 430.55 g/mol | Anticancer, Antimicrobial | AKR1C3 |
Benzothiazole Derivative A | C16H15N3O2S | 315.37 g/mol | Anticancer | Unknown |
Benzothiazole Derivative B | C18H20N2O4S | 350.43 g/mol | Antimicrobial | Unknown |
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-2-32-21-8-5-9-22-23(21)26-25(33-22)27-24(29)18-10-12-20(13-11-18)34(30,31)28-15-14-17-6-3-4-7-19(17)16-28/h3-13H,2,14-16H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJAVRYUBQDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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